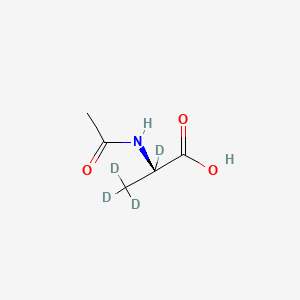

Ac-D-Ala-OH-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

(2R)-2-acetamido-2,3,3,3-tetradeuteriopropanoic acid |

InChI |

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1/i1D3,3D |

InChI Key |

KTHDTJVBEPMMGL-FNGOLQEDSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])[2H])NC(=O)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-D-Ala-OH-d4: A Technical Guide to its Application in Bacterial Peptidoglycan Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-D-Ala-OH-d4, the deuterated form of N-acetyl-D-alanine, serves as a powerful tool in the study of bacterial cell wall biosynthesis. As a stable isotope-labeled analog of a crucial peptidoglycan precursor, it enables researchers to trace the metabolic incorporation and turnover of D-alanine within the bacterial cell wall. This technical guide provides an in-depth overview of the application of this compound in research, with a focus on metabolic labeling experiments coupled with mass spectrometry. Detailed experimental protocols, data interpretation, and visualizations of the underlying biochemical pathways and analytical workflows are presented to facilitate its use in academic and industrial research settings.

Introduction: The Significance of D-Alanine in Bacterial Peptidoglycan

The bacterial cell wall is a unique and essential organelle, primarily composed of peptidoglycan (PG), a heteropolymer of glycan strands cross-linked by short peptides. This structure provides mechanical strength and protects the bacterium from osmotic lysis. A key component of the peptide side chains in the PG of most bacteria is the D-amino acid D-alanine (D-Ala). The terminal D-Ala-D-Ala dipeptide of the PG precursor, Lipid II, is critical for the transpeptidation reactions that create the cross-links, conferring rigidity to the cell wall. Due to its essentiality and absence in eukaryotes, the PG biosynthesis pathway is a major target for antibiotics.

Stable isotope labeling has emerged as a robust method for studying the dynamics of PG synthesis and remodeling. This compound, a deuterated analog of D-alanine, can be supplied to bacteria and will be incorporated into their PG. Subsequent analysis by mass spectrometry allows for the quantification of newly synthesized PG, providing insights into bacterial growth, cell division, and the effects of antimicrobial agents.

Core Application: Metabolic Labeling and Mass Spectrometry

The primary use of this compound is as a metabolic tracer to study the dynamics of bacterial peptidoglycan. The workflow involves introducing the deuterated compound into the bacterial growth medium, allowing it to be incorporated into the cell wall, and then analyzing the resulting labeled peptidoglycan fragments by mass spectrometry.

Principle of Stable Isotope Labeling with this compound

Bacteria possess enzymes that can process exogenously supplied D-alanine and its derivatives for incorporation into the peptidoglycan synthesis pathway. This compound is taken up by the bacteria and the D-alanine-d4 moiety is incorporated into the pentapeptide stem of the Lipid II precursor. This labeled precursor is then integrated into the growing peptidoglycan network by penicillin-binding proteins (PBPs).

By switching from a medium containing unlabeled D-alanine to one containing this compound, researchers can perform pulse-chase experiments to track the synthesis and turnover of the cell wall. The mass difference between the natural isotope and the deuterium-labeled D-alanine allows for the differentiation and quantification of "old" versus "new" peptidoglycan using mass spectrometry.

Experimental Protocols

The following protocols are generalized from established methods for stable isotope labeling of bacterial peptidoglycan.[1] Researchers should optimize conditions for their specific bacterial species and experimental goals.

Bacterial Culture and Metabolic Labeling

-

Prepare Growth Media: Prepare a defined minimal medium appropriate for the bacterial species of interest. For effective labeling, the medium should ideally not contain unlabeled D-alanine.

-

Bacterial Inoculation and Growth: Inoculate the medium with the bacterial strain and grow the culture to the desired cell density (e.g., mid-logarithmic phase).

-

Metabolic Labeling: Introduce this compound into the culture medium at a final concentration typically in the range of 1-5 mM. The optimal concentration should be determined empirically to ensure efficient labeling without causing toxicity.

-

Incubation: Continue to incubate the culture for a predetermined period to allow for the incorporation of the labeled D-alanine into the peptidoglycan. This can range from a fraction of a generation time to several generations, depending on the experimental question.

-

Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any remaining labeled medium.

Peptidoglycan Isolation and Digestion

-

Cell Lysis: Resuspend the bacterial pellet in a lysis buffer and disrupt the cells using methods such as sonication or bead beating.

-

Peptidoglycan Purification: Purify the insoluble peptidoglycan from the cell lysate by repeated washing steps with detergents (e.g., SDS) and enzymes (e.g., DNase, RNase, and proteases) to remove other cellular components.

-

Enzymatic Digestion: Digest the purified peptidoglycan into its constituent muropeptides using a muramidase, such as mutanolysin or lysozyme. This cleavage of the glycan backbone releases the soluble muropeptide fragments.

-

Reduction of Muramic Acid: To prevent the formation of anomers, reduce the terminal N-acetylmuramic acid residues of the muropeptides with sodium borohydride.

-

Sample Cleanup: Desalt and purify the muropeptide mixture using solid-phase extraction or another appropriate method to prepare it for mass spectrometry analysis.

Mass Spectrometry Analysis

-

Liquid Chromatography (LC) Separation: Separate the complex mixture of muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mass Spectrometry (MS) Detection: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both MS1 (for quantification) and MS/MS (for structural confirmation) modes.

-

Data Analysis: Identify the muropeptide species based on their accurate mass and fragmentation patterns. Quantify the relative abundance of the unlabeled ("light") and deuterated ("heavy") forms of each muropeptide by comparing the peak areas of their respective isotopic envelopes in the MS1 spectra.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis can be summarized to provide insights into peptidoglycan dynamics.

Representative Quantitative Data

The following table presents a hypothetical dataset from an experiment tracking the incorporation of this compound into the peptidoglycan of a model bacterium over time.

| Time Point (minutes) | Muropeptide Species | % Labeled (d4) | % Unlabeled (d0) | Turnover Rate (%/min) |

| 15 | Monomer (Tripeptide) | 25.3 | 74.7 | 1.69 |

| 15 | Monomer (Tetrapeptide) | 30.1 | 69.9 | 2.01 |

| 15 | Dimer (Tetra-Tri) | 15.8 | 84.2 | 1.05 |

| 30 | Monomer (Tripeptide) | 48.9 | 51.1 | 1.63 |

| 30 | Monomer (Tetrapeptide) | 55.2 | 44.8 | 1.84 |

| 30 | Dimer (Tetra-Tri) | 30.5 | 69.5 | 1.02 |

| 60 | Monomer (Tripeptide) | 75.1 | 24.9 | 1.25 |

| 60 | Monomer (Tetrapeptide) | 82.4 | 17.6 | 1.37 |

| 60 | Dimer (Tetra-Tri) | 58.3 | 41.7 | 0.97 |

This table illustrates the expected trend of increasing incorporation of the deuterated label over time, allowing for the calculation of turnover rates for different components of the peptidoglycan.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Incorporation of this compound into peptidoglycan biosynthesis.

Caption: Analytical workflow for stable isotope-labeled peptidoglycan.

Conclusion

This compound is an invaluable tool for the quantitative analysis of bacterial peptidoglycan biosynthesis and turnover. Its application in metabolic labeling experiments, coupled with high-resolution mass spectrometry, provides a detailed view of the dynamics of the bacterial cell wall. This technical guide offers a framework for researchers to design and execute experiments using this compound, enabling deeper insights into bacterial physiology and aiding in the development of novel antimicrobial strategies that target the essential process of cell wall synthesis. The methodologies described herein are adaptable to a wide range of bacterial species and research questions, from fundamental studies of bacterial growth to the elucidation of antibiotic mechanisms of action.

References

Synthesis and Isotopic Purity of Ac-D-Ala-OH-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4). This deuterated amino acid derivative is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document outlines a viable synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for the determination of isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process. The first step involves the deuteration of a suitable precursor to introduce the deuterium atoms, followed by the N-acetylation of the deuterated D-alanine. A highly effective method for the stereospecific deuteration is the catalytic stereoinversion of L-alanine to deuterated D-alanine. This is followed by a standard N-acetylation reaction using acetic anhydride.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as a two-step process starting from the readily available L-alanine.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine-d4

This protocol is adapted from a method utilizing a pyridoxal analogue and a chiral base for the catalytic deuteration of L-alanine with inversion of stereochemistry.[1] This approach allows for the production of deuterated D-alanine under mild conditions.

-

Materials:

-

L-Alanine

-

3,5-Dichloro-2-hydroxybenzaldehyde (pyridoxal analogue)

-

Chiral guanidine base

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated phosphate buffer (pD 7.0)

-

Dowex 50WX8 resin (H⁺ form)

-

Pyridine (for elution)

-

Ethanol

-

-

Procedure:

-

Prepare a solution of L-alanine in deuterated phosphate buffer (pD 7.0) in a sealed reaction vessel.

-

Add the 3,5-dichloro-2-hydroxybenzaldehyde catalyst and the chiral guanidine base to the solution. The typical molar ratio of substrate to catalyst and base should be optimized but can be initiated at 100:1:1.

-

Stir the reaction mixture at 25 °C. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the α-proton signal of L-alanine.

-

Upon completion of the reaction, acidify the mixture with DCl in D₂O.

-

Apply the reaction mixture to a Dowex 50WX8 (H⁺ form) column.

-

Wash the column with D₂O to remove the catalyst and other impurities.

-

Elute the deuterated D-alanine from the resin using a solution of pyridine in D₂O.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from a D₂O/ethanol mixture to yield pure D-alanine-d4.

-

Protocol 2: N-Acetylation of D-Alanine-d4

This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride.[2][3]

-

Materials:

-

D-Alanine-d4 (from Protocol 1)

-

Glacial acetic acid

-

Acetic anhydride

-

Deionized water

-

-

Procedure:

-

Suspend D-alanine-d4 in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. The molar ratio of D-alanine-d4 to acetic acid is typically around 1:5.[3]

-

Heat the mixture to 50-60 °C with stirring.

-

Slowly add acetic anhydride (1.2 molar equivalents relative to D-alanine-d4) to the suspension over a period of 1-2 hours.[2]

-

Continue stirring the reaction mixture at 50-60 °C for an additional 2-4 hours after the addition is complete.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the acetic acid and excess acetic anhydride under reduced pressure.

-

Add deionized water to the residue to induce crystallization.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

-

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability for its intended application. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive analysis of isotopic enrichment and the location of the deuterium labels.[4]

Isotopic Purity Analysis Workflow

The workflow for determining the isotopic purity involves sample preparation, data acquisition using HR-MS and NMR, and subsequent data analysis to calculate the isotopic enrichment.

References

- 1. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 3. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Deep Dive: Ac-D-Ala-OH-d4 Versus N-acetyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of deuterated N-acetyl-D-alanine (Ac-D-Ala-OH-d4) and its non-deuterated counterpart, N-acetyl-D-alanine. Deuteration, the selective replacement of hydrogen with deuterium, is a strategic tool in drug development to enhance pharmacokinetic profiles and metabolic stability. This document explores the fundamental differences between these two compounds, detailing their synthesis, biochemical significance, and the anticipated impact of deuteration on their metabolic fate. Detailed experimental protocols for comparative analysis and quantitative data are presented to guide researchers in their investigations.

Introduction: The Significance of N-acetyl-D-alanine and the Role of Deuteration

N-acetyl-D-alanine is a crucial molecule in microbiology and pharmacology. It serves as a structural analog of the D-alanyl-D-alanine dipeptide terminus of peptidoglycan precursors in bacterial cell walls.[1] This makes it an invaluable tool for studying the mechanisms of action of antibiotics, such as vancomycin, which target this moiety to inhibit bacterial cell wall synthesis.[1]

Deuteration is the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium. This substitution can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a "kinetic isotope effect" (KIE), where the rate of reactions involving the cleavage of a C-D bond is slower than that of a C-H bond.[2] In drug development, this can translate to improved metabolic stability, a longer half-life, and potentially a more favorable safety profile by altering metabolic pathways.[3]

This guide focuses on this compound, a deuterated form of N-acetyl-D-alanine, to provide a detailed comparison with its non-deuterated analog for researchers in drug discovery and development.

Physicochemical Properties

The primary physical difference between this compound and N-acetyl-D-alanine is their molecular weight, owing to the replacement of four hydrogen atoms with deuterium. Other physicochemical properties are expected to be very similar.

| Property | N-acetyl-D-alanine | This compound | Reference |

| Molecular Formula | C₅H₉NO₃ | C₅H₅D₄NO₃ | [4] |

| Molecular Weight | 131.13 g/mol | 135.17 g/mol | [4] |

| Appearance | White to off-white powder | White to off-white powder | [4] |

| Storage Temperature | -20°C | -20°C | [4] |

Synthesis and Manufacturing

The synthesis of both N-acetyl-D-alanine and its deuterated analog can be achieved through established chemical methods.

Synthesis of N-acetyl-D-alanine

A common method for the N-acetylation of amino acids involves the use of acetic anhydride in an acidic medium.

Experimental Protocol: N-acetylation of D-alanine

-

Dissolution: D-alanine is dissolved in glacial acetic acid.

-

Acetylation: Acetic anhydride (1.2 to 1.3 molar equivalents) is added to the solution. The reaction is typically stirred at a moderately elevated temperature (e.g., 48-55°C).

-

Work-up: The acetic acid is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from water to yield N-acetyl-D-alanine.

Synthesis of this compound

The synthesis of the deuterated analog involves the acetylation of deuterated D-alanine (D-alanine-d4). D-alanine-d4 can be prepared through methods such as refluxing D-alanine in D₂O with a catalyst.

Experimental Protocol: Synthesis of this compound

-

Deuteration of D-alanine (if not commercially available): D-alanine can be deuterated by refluxing in deuterium oxide (D₂O) with a suitable catalyst, such as a supported platinum catalyst, or through acid/base-catalyzed exchange reactions.[5]

-

N-acetylation: Deuterated D-alanine (D-alanine-d4) is then acetylated using a deuterated acetyl source, such as acetic anhydride-d6, in a suitable deuterated solvent to prevent isotopic dilution. The reaction conditions are similar to those for the non-deuterated synthesis.

-

Purification: The final product, this compound, is purified using standard techniques like recrystallization or chromatography.

Comparative Analysis: The Kinetic Isotope Effect in Metabolism

The primary rationale for using this compound is to leverage the kinetic isotope effect to alter its metabolic profile. The metabolism of D-amino acids in many organisms is initiated by the enzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids.[6]

Anticipated Metabolic Differences

The cleavage of the C-H bond at the alpha-carbon of D-alanine is a key step in its oxidation by DAAO. By replacing this hydrogen with deuterium in this compound, this bond becomes stronger and is broken more slowly. This is expected to result in:

-

Reduced Rate of Enzymatic Metabolism: A slower rate of oxidation by DAAO.

-

Increased Metabolic Stability: A longer half-life in in vitro metabolic assays.

-

Altered Pharmacokinetic Profile: In vivo, this could lead to a longer plasma half-life, increased exposure (AUC), and reduced clearance.[3]

Quantitative Data: Kinetic Isotope Effect

| Parameter | Value | Implication | Reference |

| Primary Kinetic Isotope Effect (kH/kD) for D-amino acid oxidase with [2-D]D-alanine (at low pH) | 9.1 ± 1.5 | The rate of enzymatic oxidation of deuterated D-alanine is approximately 9 times slower than the non-deuterated form under these conditions. | [7] |

| Primary Kinetic Isotope Effect (kH/kD) for D-amino acid oxidase with [2-D]D-alanine (at high pH) | 2.3 ± 0.3 | The kinetic isotope effect is pH-dependent, but still significant at higher pH. | [7] |

Note: This data is for D-alanine, the precursor to N-acetyl-D-alanine. The N-acetylation may influence the absolute rates but the principle of the kinetic isotope effect remains the same.

To illustrate the potential in vivo pharmacokinetic consequences of deuteration, the following table presents data from a study on deuterated (d9-) versus non-deuterated methadone in mice.[2] This serves as a relevant example of how deuteration can impact key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Methadone (non-deuterated) | d9-Methadone (deuterated) | Fold Change | Reference |

| AUC (Area Under the Curve) | - | - | 5.7-fold increase | [2] |

| Cmax (Maximum Concentration) | - | - | 4.4-fold increase | [2] |

| Clearance | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease | [2] |

This data is for illustrative purposes to demonstrate the potential magnitude of the kinetic isotope effect on in vivo pharmacokinetics and is not directly from a study on N-acetyl-D-alanine.

Experimental Protocols for Comparative Studies

To empirically determine the differences between this compound and N-acetyl-D-alanine, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Cofactor Addition: Add an NADPH-regenerating system to initiate the metabolic reactions.

-

Compound Incubation: Add a known concentration of either N-acetyl-D-alanine or this compound to the incubation mixture.

-

Time Course Analysis: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the percentage of the parent compound remaining over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents

This study compares the pharmacokinetic profiles of the two compounds after administration to an animal model.

Methodology

-

Animal Dosing: Administer a single dose of either N-acetyl-D-alanine or this compound to separate groups of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., intravenous or oral).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Extract the compounds from the plasma and quantify their concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), and clearance (CL).

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Biosynthesis Pathway

N-acetyl-D-alanine is an analog of a key component in the bacterial cell wall synthesis pathway. Understanding this pathway is crucial for appreciating its role as a research tool.

Experimental Workflow for Comparative Pharmacokinetic Study

The following diagram illustrates the logical flow of a comparative in vivo pharmacokinetic study.

Conclusion

The strategic deuteration of N-acetyl-D-alanine to form this compound presents a compelling opportunity to modulate its metabolic fate. Based on the principles of the kinetic isotope effect and data from related compounds, it is anticipated that this compound will exhibit enhanced metabolic stability and a longer in vivo half-life compared to its non-deuterated counterpart. This technical guide provides the theoretical framework, quantitative expectations, and detailed experimental protocols for researchers to rigorously compare these two molecules. Such studies are essential for understanding the impact of deuteration and for the potential development of novel research tools or therapeutic agents with improved pharmacokinetic properties.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. pH and kinetic isotope effects in d-amino acid oxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-D-Ala-OH-d4 in Peptidoglycan Biosynthesis Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a deuterated analog of a key peptidoglycan precursor, in the study of bacterial cell wall biosynthesis. By leveraging stable isotope labeling coupled with mass spectrometry, researchers can meticulously track the incorporation of this probe into the peptidoglycan structure, offering a powerful tool for elucidating bacterial growth dynamics, mechanisms of antibiotic action, and the development of novel antimicrobial agents. This document details the underlying principles, experimental methodologies, data analysis workflows, and the potential of this compound as a research tool in microbiology and drug discovery.

Introduction: Peptidoglycan Biosynthesis and the Significance of D-Alanine

The bacterial cell wall is a vital organelle that maintains cellular integrity and shape, making it an excellent target for antibiotics.[1] Peptidoglycan (PG), the primary structural component of the cell wall, is a vast polymer composed of glycan strands cross-linked by short peptides.[2] A unique and essential feature of these peptides is the presence of D-amino acids, particularly D-alanine (D-Ala), which are largely absent in eukaryotes.[3]

The terminal D-Ala-D-Ala dipeptide of the pentapeptide stem is crucial for the transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), which form the cross-links that give the peptidoglycan its rigidity.[1] The enzymes involved in the synthesis and incorporation of D-alanine, such as alanine racemase and D-Ala-D-Ala ligase, are well-established antibiotic targets.[4]

Metabolic labeling using analogs of peptidoglycan precursors allows for the investigation of cell wall synthesis and remodeling in live bacteria.[2] this compound serves as a stable isotope-labeled probe that can be incorporated into the peptidoglycan biosynthetic pathway. Its deuterated nature makes it distinguishable from its natural counterpart by mass spectrometry, enabling precise quantification of new cell wall synthesis.[5] The N-acetyl group can potentially enhance uptake and prevent deamination in certain contexts.

Principle of Metabolic Labeling with this compound

Metabolic labeling with this compound relies on the ability of bacterial enzymes to recognize and process this analog as a substrate. The proposed pathway for its incorporation mirrors that of native D-alanine:

-

Uptake: this compound is transported into the bacterial cytoplasm.

-

Ligation: Inside the cell, D-Ala-D-Ala ligase (Ddl) incorporates the deuterated alanine into a D-Ala-d4-D-Ala or a mixed D-Ala-D-Ala-d4 dipeptide. The N-acetyl group may be removed by cellular amidases, or the entire molecule might be utilized by a more permissive ligase.

-

Precursor Synthesis: The resulting deuterated dipeptide is added to the UDP-MurNAc-tripeptide by MurF ligase to form the pentapeptide precursor, UDP-MurNAc-L-Ala-D-Glu-meso-DAP-D-Ala-d4-D-Ala (or a variation thereof).

-

Translocation and Polymerization: This deuterated precursor is then translocated across the cytoplasmic membrane and incorporated into the growing peptidoglycan chain by transglycosylases and transpeptidases (PBPs).

The presence of the deuterium label (d4) results in a +4 Da mass shift in the resulting muropeptides, which can be detected and quantified by mass spectrometry.

Experimental Protocols

The following are generalized protocols for the use of this compound in bacterial cell wall labeling studies. Optimization will be required for specific bacterial species and experimental goals.

Bacterial Culture and Labeling

-

Bacterial Strain and Growth Conditions: Culture the bacterial species of interest (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus) in an appropriate growth medium (e.g., LB, TSB, or a defined minimal medium) to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

-

Preparation of Labeling Stock: Prepare a sterile stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 100 mM).

-

Labeling: Add this compound to the bacterial culture to a final concentration in the range of 0.5-5 mM. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity or growth inhibition.

-

Incubation: Continue to incubate the culture under normal growth conditions for a desired period. This can range from a short pulse (e.g., 5-10 minutes) to study active sites of synthesis, to one or more generations to label a significant portion of the cell wall.

-

Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. The cell pellet can then be stored at -80°C for later analysis.

Peptidoglycan Isolation and Digestion

-

Cell Lysis: Resuspend the bacterial pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells. This can be achieved by boiling in SDS (4% final concentration) for 30 minutes, followed by mechanical disruption (e.g., bead beating or sonication).

-

Peptidoglycan Purification: Pellet the crude cell wall material by ultracentrifugation (e.g., 100,000 x g for 1 hour). Wash the pellet repeatedly with water to remove SDS. Treat with proteases (e.g., trypsin) and nucleases (DNase and RNase) to remove contaminating proteins and nucleic acids.

-

Muropeptide Generation: Resuspend the purified peptidoglycan in a digestion buffer (e.g., 50 mM sodium phosphate, pH 6.0) and digest with a muramidase, such as mutanolysin or lysozyme, overnight at 37°C.

-

Reduction of Muropeptides: Stop the digestion by boiling for 5 minutes. Reduce the N-acetylmuramic acid residues by adding sodium borohydride (NaBH4) or sodium borodeuteride (NaBD4) to a final concentration of 10 mg/ml and incubating for 30 minutes at room temperature. Quench the reaction by adding a few drops of phosphoric acid.

-

Sample Cleanup: Desalt the muropeptide sample using a C18 solid-phase extraction (SPE) cartridge or by size-exclusion chromatography.

LC-MS/MS Analysis of Muropeptides

-

Chromatographic Separation: Separate the muropeptides using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column. A common mobile phase system is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Mass Spectrometry: Analyze the eluting muropeptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in positive ion mode.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant ions in each MS1 scan are selected for fragmentation (MS/MS).

-

Data Analysis: Identify muropeptides based on their accurate mass and fragmentation patterns. Software such as Byonic or PGFinder can aid in the automated identification of muropeptides.[6] Quantify the incorporation of this compound by comparing the peak areas of the unlabeled (d0) and deuterated (d4) versions of the same muropeptide.

Data Presentation and Interpretation

Quantitative data from this compound labeling experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Incorporation of this compound into E. coli Muropeptides

| Muropeptide | Structure | Unlabeled (d0) Peak Area | Labeled (d4) Peak Area | % Incorporation |

| Monomer | GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala | 1.2 x 10^7 | 3.0 x 10^6 | 20.0% |

| Dimer (4-3) | (GlcNAc-MurNAc-L-Ala-D-Glu-mDAP-D-Ala)2 | 8.5 x 10^6 | 2.1 x 10^6 | 19.8% |

| Dimer (3-3) | (GlcNAc-MurNAc-L-Ala-D-Glu-mDAP)2 | 1.5 x 10^6 | 3.5 x 10^5 | 18.9% |

% Incorporation = [Labeled Peak Area / (Unlabeled Peak Area + Labeled Peak Area)] x 100

Table 2: Comparison of Labeling Efficiency with Other Metabolic Probes (Illustrative)

| Labeling Probe | Labeling Principle | Typical Concentration | Detection Method | Advantages | Disadvantages |

| This compound | Stable Isotope Labeling | 1-5 mM | Mass Spectrometry | Quantitative, minimal perturbation | Requires expensive equipment |

| Fluorescent D-Amino Acids (FDAAs) | Fluorescence | 100-500 µM | Fluorescence Microscopy | Visualization of growth zones | Bulky tag may affect incorporation |

| Bio-orthogonal D-Amino Acids | Click Chemistry | 0.5-2 mM | Fluorescence/Affinity | Versatile detection | Two-step labeling process |

| ¹³C or ¹⁵N-labeled amino acids | Stable Isotope Labeling | Varies (in defined media) | Mass Spectrometry | Labels entire peptide backbone | Requires defined media |

Visualizing Workflows and Pathways

Experimental Workflow

Caption: General workflow for peptidoglycan labeling and analysis.

Peptidoglycan Biosynthesis Pathway

Caption: Incorporation of this compound into peptidoglycan.

Applications in Research and Drug Development

The use of this compound offers several compelling applications:

-

Quantifying Peptidoglycan Synthesis: Precisely measure the rate of new cell wall synthesis under different growth conditions or in response to stimuli.

-

Mechanism of Action Studies: Determine how antibiotics that target the cell wall (e.g., β-lactams, vancomycin) affect the rate of peptidoglycan incorporation.

-

Identifying Novel Antibiotic Targets: Screen for compounds that inhibit the incorporation of the deuterated label, indicating interference with the peptidoglycan biosynthesis pathway.

-

Studying Bacterial Heterogeneity: Investigate differences in cell wall synthesis rates within a bacterial population.

-

Investigating Cell Wall Remodeling: Track the turnover and modification of peptidoglycan during different growth phases.[4]

Conclusion

This compound is a valuable tool for the quantitative analysis of peptidoglycan biosynthesis. Its use in stable isotope labeling experiments, coupled with the power of high-resolution mass spectrometry, provides a detailed and dynamic view of bacterial cell wall construction. While the methodologies presented here provide a solid foundation, further research is needed to establish species-specific protocols and to fully explore the potential of this and other deuterated probes in the ongoing battle against antibiotic resistance. This technical guide serves as a resource for researchers looking to employ this powerful technique to advance our understanding of bacterial physiology and to discover the next generation of antimicrobial therapies.

References

- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Physical characteristics of N-acetyl-D-alanine-d4

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-acetyl-D-alanine-d4

This technical guide provides a comprehensive overview of the physical and chemical properties of N-acetyl-D-alanine-d4, a deuterated isotopologue of N-acetyl-D-alanine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. The information herein covers key physical characteristics, detailed experimental protocols for analysis, and workflows for characterization.

Core Physical and Chemical Properties

N-acetyl-D-alanine-d4 is the deuterium-labeled form of N-acetyl-D-alanine, where four hydrogen atoms on the alanine moiety have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analysis and in metabolic studies. The deuterated form of N-Acetyl-DL-alanine is used as a reagent in the synthesis of new agents for the treatment of epilepsy[1].

General Properties

The fundamental physical and chemical identifiers for N-acetyl-D-alanine-d4 are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-acetamido-propanoic-2,3,3,3-d4 acid | N/A |

| Synonyms | N-Acetyl-D-alanine-2,3,3,3-d4 | [1][2][3] |

| CAS Number | 2708343-30-8 | [2][3][4] |

| Molecular Formula | C₅H₅D₄NO₃ | [1][3][4] |

| Appearance | White to off-white powder | [5] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [1][5] |

Quantitative Physical Data

This table presents the key quantitative physical characteristics of N-acetyl-D-alanine-d4, with data for its non-deuterated counterpart provided for comparison.

| Property | N-acetyl-D-alanine-d4 | N-acetyl-D-alanine (non-deuterated) |

| Molecular Weight | 135.16 g/mol | 131.13 g/mol [6][7] |

| Exact Mass | 135.0831 g/mol (Calculated) | 131.0582 g/mol [6][7] |

| Melting Point | >120°C[1] | 125°C (Predicted) |

| Solubility | Slightly soluble in water[8] | Predicted Water Solubility: 43.6 g/L |

| Purity (Typical) | ≥98 atom % D; ≥98% Chemical Purity | ≥98%[5] |

Experimental Workflows and Methodologies

Accurate characterization of N-acetyl-D-alanine-d4 is crucial for its effective use. The following sections detail common experimental workflows and specific protocols for determining its physical and chemical properties.

General Characterization Workflow

The diagram below illustrates a typical workflow for the comprehensive characterization of a stable isotope-labeled compound like N-acetyl-D-alanine-d4.

Caption: General workflow for the physical and chemical characterization of N-acetyl-D-alanine-d4.

Experimental Protocols

The melting point is a key indicator of purity. For amino acid derivatives, which may decompose at high temperatures, a rapid heating rate can be crucial[9][10].

-

Instrumentation: Digital melting point apparatus (e.g., DigiMelt) or oil bath setup[11][12].

-

Methodology:

-

Sample Preparation: A small amount of the dry N-acetyl-D-alanine-d4 powder is packed into a capillary tube to a height of 1-2 mm[12]. The tube is tapped to compact the sample[11].

-

Initial Run (Optional): If the approximate melting point is unknown, a rapid heating ramp (10-20°C/minute) is used to determine a rough range[11].

-

Precise Measurement: A fresh sample is heated to a temperature approximately 20°C below the expected melting point. The heating rate is then slowed to 1-2°C/minute to allow for accurate determination[11].

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid[12]. For N-acetyl-D-alanine-d4, a melting point of >120°C has been reported[1].

-

NMR spectroscopy is essential for confirming the molecular structure and determining the level of deuterium incorporation. For deuterated compounds, both ¹H and ²H NMR are valuable techniques[13][14].

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) with appropriate probes for ¹H, ²H, and ¹³C nuclei.

-

Methodology:

-

Sample Preparation: 5-10 mg of N-acetyl-D-alanine-d4 is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O)[15]. The use of a non-deuterated solvent can be employed for ²H NMR to avoid a large solvent signal[14].

-

¹H NMR Analysis: This spectrum is used to identify any residual protons. The absence or significant reduction of signals corresponding to the alanine methyl and alpha-carbon protons confirms successful deuteration.

-

²H (Deuterium) NMR Analysis: This technique directly observes the deuterium nuclei, providing confirmation of the deuteration sites and allowing for the quantification of isotopic enrichment[14][16].

-

¹³C NMR Analysis: Provides information about the carbon backbone of the molecule.

-

Data Analysis: Chemical shifts are referenced to an internal standard (e.g., TMS). The integration of signals in ¹H and ²H spectra is used to calculate the percentage of deuterium incorporation.

-

Mass spectrometry is used to verify the molecular weight of the compound, confirming the incorporation of deuterium atoms.

-

Instrumentation: Mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Methodology:

-

Sample Preparation: A dilute solution of N-acetyl-D-alanine-d4 is prepared in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[17][18].

-

Infusion and Ionization: The sample is introduced into the mass spectrometer. ESI is commonly used for polar molecules like amino acid derivatives, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For N-acetyl-D-alanine-d4, the expected m/z for the [M+H]⁺ ion would be approximately 136.17, confirming the presence of four deuterium atoms compared to the non-deuterated analogue's [M+H]⁺ ion at m/z 132.13.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment the parent ion, providing further structural confirmation.

-

Impact of Deuteration on Analytical Techniques

The substitution of hydrogen with deuterium introduces changes that are fundamental to the application and analysis of N-acetyl-D-alanine-d4. The diagram below outlines these relationships.

Caption: Logical diagram showing the impact of deuteration on the analytical properties of N-acetyl-D-alanine.

References

- 1. N-ACETYL-D-ALANINE-2,3,3,3-D4 CAS#: [m.chemicalbook.com]

- 2. N-Acetyl-D-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]

- 3. N-Acetyl-D-alanine-2,3,3,3-d4 | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]

- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. benchchem.com [benchchem.com]

Commercial Sources and Laboratory Applications of Ac-D-Ala-OH-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of N-Acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4) for laboratory use. It includes a comparative summary of suppliers, their product specifications, and a detailed experimental protocol for a common application. This guide is intended to assist researchers in sourcing this stable isotope-labeled compound and effectively incorporating it into their experimental workflows.

Introduction to this compound

N-Acetyl-D-alanine-d4 is a deuterated form of the N-acetylated D-alanine amino acid. The incorporation of deuterium atoms (d4) at the 2, 3, 3, and 3 positions of the alanine moiety results in a molecule with a higher mass than its unlabeled counterpart. This mass difference makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS). Its structural similarity to the endogenous analyte ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus correcting for variability in these steps and improving the accuracy and precision of quantification.

Commercial Availability

Several commercial suppliers offer this compound for laboratory use. The following table summarizes the key quantitative data from various vendors to facilitate easy comparison.

| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Enantiomeric Purity |

| CDN Isotopes | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | ≥98 atom % D | - | >95% |

| Clearsynth | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | - | - | - |

| Clinivex | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | - | - | - |

| CymitQuimica | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | 98 atom % D | - | - |

| LGC Standards | N-Acetyl-D-alanine-2,3,3,3-d4 | 2708343-30-8 | - | - | - |

Experimental Protocol: Quantification of N-Acetyl-D-alanine in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of N-acetyl-D-alanine in a biological matrix such as plasma or cell lysate. This protocol is a representative example and may require optimization for specific applications and instrumentation.

Materials and Reagents

-

N-Acetyl-D-alanine (analyte standard)

-

N-Acetyl-D-alanine-d4 (internal standard) from a commercial source

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

Sample Preparation

-

Preparation of Standard and Internal Standard Stock Solutions:

-

Prepare a 1 mg/mL stock solution of N-acetyl-D-alanine in methanol.

-

Prepare a 1 mg/mL stock solution of N-acetyl-D-alanine-d4 in methanol.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Serially dilute the N-acetyl-D-alanine stock solution with the biological matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Protein Precipitation:

-

To 50 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 150 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute to ensure thorough mixing.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Final Sample Preparation:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Acetyl-D-alanine: Precursor ion (e.g., [M+H]+ or [M-H]-) to a specific product ion.

-

N-Acetyl-D-alanine-d4: Precursor ion (e.g., [M+4+H]+ or [M+4-H]-) to a specific product ion.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

Data Analysis

-

Integrate the peak areas for the analyte and the internal standard for all samples.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model with appropriate weighting.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of N-Acetyl-D-alanine using its deuterated analog as an internal standard.

Caption: Experimental workflow for LC-MS/MS quantification.

Signaling Pathways and Logical Relationships

While this compound is primarily used as a tool for analytical chemistry, its unlabeled counterpart, D-alanine, is a crucial component of the peptidoglycan layer in bacterial cell walls. The synthesis and cross-linking of peptidoglycan is a complex signaling pathway and a primary target for many antibiotics. The diagram below illustrates a simplified logical relationship of how an analog like N-acetyl-D-alanine can be used to study these pathways.

Caption: Role of D-alanine analogs in bacterial research.

This guide provides a foundational understanding of the commercial sources and a primary application of this compound. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and to adapt the provided experimental protocol to their specific needs.

The Stability of Deuterated Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the stability of deuterated amino acids. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, the physicochemical properties of amino acids are subtly altered, offering profound advantages in drug development, metabolic research, and structural biology. This guide delves into the synthesis, analysis, and applications of these powerful research tools, with a focus on the kinetic isotope effect and metabolic stability.

The Cornerstone of Enhanced Stability: The Kinetic Isotope Effect (KIE)

The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This increased bond strength leads to a slower reaction rate for processes involving the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] In drug development, this effect is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[1][2]

Metabolic breakdown of drugs often involves the enzymatic cleavage of C-H bonds by enzymes such as Cytochrome P450.[3][4] By deuterating the specific sites on a drug molecule susceptible to this metabolic attack, the rate of cleavage can be significantly reduced.[1] This "metabolic switching" can lead to several advantageous outcomes:

-

Increased Drug Half-Life: A slower rate of metabolism prolongs the drug's presence in the bloodstream, potentially reducing the required dosing frequency.[1]

-

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the overall effectiveness of the drug may be improved.[1]

-

Reduced Toxicity: Deuteration can decrease the formation of potentially toxic metabolites.[1]

The first deuterated drug to receive FDA approval, Austedo® (deutetrabenazine), exemplifies the successful application of this principle.[5][6][][8] It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease.[5][6] The deuteration slows the metabolism of the drug, leading to a longer half-life and allowing for less frequent dosing.[9][10]

Quantitative Data on the Kinetic Isotope Effect

The magnitude of the KIE is dependent on the specific enzymatic reaction and the position of deuteration. The following table summarizes representative kinetic isotope effects observed for various enzymatic reactions relevant to drug metabolism.

| Enzyme System | Substrate | Position of Deuteration | Observed KIE (kH/kD) | Reference |

| Cytochrome P450 | Morphine | N-methyl group | >1 | [3] |

| Glycerol-3-Phosphate Dehydrogenase | NADL | Hydride transfer position | 1.5 - 3.1 | [11] |

| Aldehyde Oxidase | Carbazeran, Zoniporide | Not specified | >1 | [2] |

Synthesis and Incorporation of Deuterated Amino Acids

The synthesis of deuterated amino acids can be achieved through various methods, each with its own advantages in terms of cost, efficiency, and selectivity.

Common Synthetic Approaches:

-

Palladium-Catalyzed H/D Exchange: This method allows for the direct incorporation of deuterium atoms into N-protected amino amides with high site-selectivity, particularly for producing β-deuterated amino acids.[12]

-

Metal-Catalyzed H/D Exchange: Ruthenium or iridium catalysts have been successfully used to introduce deuterium atoms into amino acids via H/D exchange reactions.[12][13]

-

Biocatalytic Methods: Enzyme-catalyzed reactions in deuterated solvents offer high positional selectivity for site-specific deuterium incorporation.[14][15]

-

Acid- or Base-Mediated Exchange: This approach often uses D₂O as the deuterium source and can be carried out directly on the target amino acid, though it may lead to racemization.[16]

-

Multi-step Synthesis from Deuterated Precursors: This traditional method can be time-consuming but offers precise control over the location of the deuterium label.[13]

Experimental Protocol: Palladium-Catalyzed β-Deuteration of N-Protected Amino Amides

This protocol is based on the method described by Zhang et al. (2022).[12]

Materials:

-

N-protected amino amide

-

Palladium acetate (Pd(OAc)₂)

-

Deuterated water (D₂O)

-

Pivalic acid (for aromatic substrates)

-

Anhydrous solvent (e.g., dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the N-protected amino amide in the anhydrous solvent.

-

Add palladium acetate (catalytic amount) to the solution.

-

For aromatic N-protected amino amides, add pivalic acid as an additive.

-

Add deuterated water to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time to achieve H/D exchange.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., NMR or mass spectrometry).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the β-deuterated N-protected amino amide using standard chromatographic techniques.

-

Remove the protecting groups to obtain the final β-deuterated amino acid.

Analytical Methods for Characterizing Deuterated Amino Acids

Several analytical techniques are crucial for confirming the incorporation and stability of deuterium in amino acids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the level of deuteration by observing the disappearance or reduction of proton signals at specific positions.[14][17] Since deuterium is "silent" in ¹H-NMR experiments, its incorporation simplifies complex spectra, aiding in resonance assignment and the study of protein structure and dynamics.[1]

-

Mass Spectrometry (MS): MS is used to confirm the mass increase corresponding to the number of incorporated deuterium atoms.[16][18] It is a highly sensitive technique for quantifying the extent of deuteration.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used in quantitative proteomics and metabolomics.[1] A potential consideration is the "isotope effect" on retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[1]

Experimental Protocol: Determination of Deuteration Level by ¹H NMR

Materials:

-

Deuterated amino acid sample

-

Protonated amino acid standard

-

NMR solvent (e.g., D₂O with a known internal standard)

-

NMR spectrometer

Procedure:

-

Accurately weigh the deuterated amino acid sample and the protonated standard.

-

Dissolve each in a precise volume of NMR solvent containing an internal standard.

-

Acquire the ¹H NMR spectrum for both the deuterated sample and the protonated standard under identical conditions.

-

Integrate the signals corresponding to the protons at the sites of expected deuteration and compare them to the integral of a non-deuterated position or the internal standard.

-

Calculate the percentage of deuteration by comparing the integral of the signal in the deuterated sample to that of the protonated standard.

Metabolic Stability and Applications in Research

Deuterated amino acids are invaluable tools for tracing metabolic pathways in vivo and in vitro.[1][19] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites, allowing for the determination of protein turnover rates.[1][20]

Quantitative Proteomics Workflow using Deuterated Amino Acids

Caption: Workflow for quantitative proteomics using stable isotope labeling with deuterated amino acids.

Storage and Handling for Maintaining Stability

The stability of deuterated amino acids is contingent upon proper storage and handling to prevent degradation and maintain isotopic purity.

Key Recommendations:

-

Temperature: For long-term storage, refrigeration (5°C) or freezing (-18°C) is recommended for solid compounds.[21] It is crucial to allow the container to warm to room temperature before opening to prevent condensation.[21]

-

Light: Exposure to light, particularly UV radiation, can catalyze degradation.[21] Therefore, storing deuterated compounds in amber vials or in the dark is essential.[21][22]

-

Moisture: Many deuterated compounds are hygroscopic and can readily absorb moisture, leading to hydrogen-deuterium (H-D) exchange, which compromises isotopic purity.[22][23] Handling should be done in a dry, inert atmosphere (e.g., under nitrogen or argon), and tightly sealed containers should be used.[22][23]

Logical Relationship: Factors Affecting Deuterated Compound Stability

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 8. bioscientia.de [bioscientia.de]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Ac-D-Ala-OH-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antimicrobial agents and a deeper understanding of bacterial physiology, the bacterial cell wall remains a prime target. Composed of peptidoglycan (PG), this essential structure provides integrity and shape to the bacterial cell. D-alanine is a central and unique component of peptidoglycan, making it an excellent biomarker for bacterial metabolic activity.[1] This technical guide focuses on the application of N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), a stable isotope-labeled analog of D-alanine, as a tracer in metabolic studies, particularly for elucidating the dynamics of peptidoglycan biosynthesis. While direct experimental literature on this compound is emerging, this document provides a comprehensive framework for its use, drawing on established principles of stable isotope tracing and the well-understood role of D-alanine in bacterial cell wall synthesis.

The acetylation of the amino group in this compound may offer advantages in terms of cell permeability or interaction with specific transporters, while the deuterium labeling allows for sensitive and specific detection by mass spectrometry. By tracing the incorporation of the d4-label into the bacterial cell wall, researchers can quantify the rate of peptidoglycan synthesis, identify key enzymatic steps, and screen for inhibitors of this critical pathway.

Core Concepts: Peptidoglycan Biosynthesis and the Role of D-Alanine

Peptidoglycan synthesis is a highly conserved and complex process that can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic.[2] D-alanine plays a critical role in the late cytoplasmic and periplasmic stages.

Cytoplasmic Stage: The journey of D-alanine in peptidoglycan synthesis begins with the conversion of L-alanine to D-alanine by the enzyme alanine racemase (Alr).[3][4] Subsequently, two molecules of D-alanine are ligated together by D-alanine-D-alanine ligase (Ddl) to form a D-Ala-D-Ala dipeptide.[5] This dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide by the enzyme MurF, completing the pentapeptide precursor.[6]

Membrane and Periplasmic Stages: The completed UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier, undecaprenyl phosphate, on the inner leaflet of the cytoplasmic membrane. After the addition of N-acetylglucosamine (NAG), the entire lipid-linked disaccharide-pentapeptide unit is flipped to the outer leaflet. Here, transglycosylases polymerize the glycan strands, and transpeptidases catalyze the cross-linking of the peptide side chains, a reaction that involves the D-Ala-D-Ala moiety and provides the structural rigidity of the cell wall.[7]

This compound as a Metabolic Tracer

The central role of D-alanine in this pathway makes its deuterated analog, this compound, a powerful tool for metabolic tracing. By supplying this compound to bacterial cultures, researchers can follow its metabolic journey and incorporation into peptidoglycan. The N-acetyl group may be removed by bacterial amidases, releasing D-Ala-d4, which can then enter the peptidoglycan synthesis pathway. The deuterium label allows for the differentiation of the tracer from the endogenous, unlabeled D-alanine pool.

Data Presentation: Structuring Quantitative Findings

The use of this compound as a tracer will generate quantitative data that is best presented in a structured format for clarity and comparative analysis. The following tables provide templates for organizing typical results from such studies.

Table 1: Tracer Incorporation into Peptidoglycan Precursors

| Bacterial Strain | Treatment (e.g., Antibiotic) | Time Point (min) | Labeled UDP-MurNAc-pentapeptide-d4 (Relative Abundance) | Unlabeled UDP-MurNAc-pentapeptide (Relative Abundance) |

| Wild-Type | Control | 30 | ||

| Wild-Type | Compound X | 30 | ||

| Mutant (e.g., Δddl) | Control | 30 |

Table 2: Kinetics of this compound Incorporation into Mature Peptidoglycan

| Time Point (hours) | Labeled Muropeptide Monomer-d4 (pmol/mg cell wall) | Labeled Muropeptide Dimer-d4 (pmol/mg cell wall) | Total d4-Alanine Incorporation (nmol/mg dry weight) |

| 0.5 | |||

| 1 | |||

| 2 | |||

| 4 |

Table 3: Comparative Metabolic Fate of this compound in Different Bacterial Species

| Bacterial Species | Growth Phase | % Incorporation into Cell Wall | % Found as Intracellular D-Ala-d4 | % Remaining in Medium |

| Escherichia coli | Exponential | |||

| Staphylococcus aureus | Exponential | |||

| Escherichia coli | Stationary | |||

| Staphylococcus aureus | Stationary |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a metabolic tracer. The following protocols provide a framework for key experiments.

Protocol 1: In Vivo Labeling of Bacterial Peptidoglycan with this compound

Objective: To label bacterial peptidoglycan with this compound for subsequent analysis by mass spectrometry.

Materials:

-

Bacterial culture of interest (e.g., E. coli, S. aureus)

-

Appropriate growth medium (e.g., LB, TSB)

-

This compound stock solution (e.g., 100 mM in DMSO or water)

-

Centrifuge and centrifuge tubes

-

Phosphate-buffered saline (PBS)

-

Lysozyme or mutanolysin

-

Trichloroacetic acid (TCA) or boiling water for quenching metabolism

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Grow a bacterial culture to the desired optical density (e.g., mid-exponential phase, OD600 = 0.5).

-

Add this compound to the culture to a final concentration of 1-5 mM.

-

Incubate the culture for a defined period (e.g., 30 minutes for precursor analysis, or for one to two doubling times for incorporation into mature peptidoglycan).

-

To analyze peptidoglycan precursors, rapidly quench metabolism by adding ice-cold TCA to a final concentration of 10% or by rapidly filtering the cells and resuspending in boiling water.

-

To analyze mature peptidoglycan, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with ice-cold PBS.

-

For precursor analysis, proceed to metabolite extraction (Protocol 2).

-

For mature peptidoglycan analysis, proceed to cell wall isolation and digestion (Protocol 3).

Protocol 2: Extraction of Peptidoglycan Precursors for LC-MS Analysis

Objective: To extract UDP-linked peptidoglycan precursors from bacterial cells for the analysis of this compound incorporation.

Materials:

-

Bacterial cell pellet from Protocol 1

-

Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)

-

Centrifuge and microcentrifuge tubes

-

Vortex mixer

-

Lyophilizer or vacuum concentrator

Methodology:

-

Resuspend the quenched cell pellet in 1 mL of ice-cold extraction solvent.

-

Vortex vigorously for 5 minutes at 4°C.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extract using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

-

Analyze the sample by LC-MS, monitoring for the mass shift corresponding to the incorporation of the d4-label in UDP-MurNAc-pentapeptide.

Protocol 3: Isolation and Analysis of Labeled Mature Peptidoglycan

Objective: To isolate and digest the bacterial cell wall to analyze the incorporation of this compound into the mature peptidoglycan structure.

Materials:

-

Bacterial cell pellet from Protocol 1

-

Boiling 4% sodium dodecyl sulfate (SDS) solution

-

DNase and RNase

-

Trypsin

-

Cell wall digestion enzyme (e.g., lysozyme for Gram-positive, or a combination of lysozyme and other enzymes for Gram-negative bacteria)

-

Sodium borohydride

-

Orthophosphoric acid

-

HPLC system for muropeptide separation

Methodology:

-

Resuspend the cell pellet in PBS and add to an equal volume of boiling 8% SDS solution.

-

Boil for 30 minutes with stirring.

-

Allow to cool and pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Wash the pellet extensively with sterile water to remove all traces of SDS.

-

Treat the peptidoglycan with DNase, RNase, and trypsin to remove contaminating macromolecules.

-

Wash the purified peptidoglycan and resuspend in a suitable buffer.

-

Digest the peptidoglycan into muropeptides using a specific muramidase (e.g., lysozyme or mutanolysin) overnight.

-

Stop the reaction by boiling for 5 minutes.

-

Reduce the MurNAc residues with sodium borohydride.

-

Acidify the sample with orthophosphoric acid.

-

Separate the muropeptides by reverse-phase HPLC.

-

Analyze the collected fractions by mass spectrometry to identify and quantify the d4-labeled muropeptides.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound as a metabolic tracer.

Caption: Cytoplasmic synthesis of peptidoglycan precursors and the entry of this compound.

Caption: General experimental workflow for tracing this compound in bacteria.

Caption: Key stages of the bacterial peptidoglycan synthesis pathway.

Conclusion

This compound represents a promising tool for the detailed investigation of bacterial cell wall metabolism. Its use as a stable isotope tracer, coupled with modern mass spectrometry techniques, allows for the quantitative analysis of peptidoglycan synthesis dynamics. This in-depth technical guide provides the foundational knowledge, experimental frameworks, and data presentation strategies necessary for researchers to effectively employ this compound in their studies. The insights gained from such experiments will be invaluable for understanding bacterial physiology and for the development of novel antimicrobial therapies that target the essential process of cell wall biosynthesis.

References

Methodological & Application

Application Notes: Quantitative Analysis of N-Acetyl-D-alanine in Human Plasma using Ac-D-Ala-OH-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-D-alanine (Ac-D-Ala-OH) is an acetylated form of the D-amino acid alanine. D-amino acids are increasingly recognized for their roles in various physiological and pathological processes, including neurotransmission, bacterial cell wall synthesis, and as potential biomarkers for certain diseases. Accurate and precise quantification of Ac-D-Ala-OH in biological matrices such as human plasma is crucial for pharmacokinetic studies, biomarker validation, and understanding its metabolic pathways.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ac-D-Ala-OH in human plasma. The method utilizes a stable isotope-labeled internal standard, N-acetyl-D-alanine-d4 (Ac-D-Ala-OH-d4), to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis. A known amount of the internal standard (IS), this compound, which is chemically identical to the analyte but has a different mass, is added to the plasma samples at the beginning of the sample preparation. The analyte and the IS are then extracted from the plasma matrix via protein precipitation. The extract is subsequently analyzed by LC-MS/MS. The analyte and the IS co-elute chromatographically but are distinguished by the mass spectrometer based on their different mass-to-charge ratios (m/z). The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Materials and Reagents

-

N-Acetyl-D-alanine (Ac-D-Ala-OH) reference standard

-

N-Acetyl-D-alanine-d4 (this compound) internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ac-D-Ala-OH and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 50 ng/mL.

Sample Preparation

-

Thaw human plasma samples and calibration standards on ice.

-